molecular formula C18H13BrF3N3 B10936927 4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No.: B10936927
M. Wt: 408.2 g/mol
InChI Key: AHAKLXTYUJIXCE-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the bromophenyl and difluoromethyl groups through nucleophilic substitution or coupling reactions.

    Introduction of the Fluorobenzyl Group: This step may involve a nucleophilic aromatic substitution reaction where the fluorobenzyl group is attached to the pyrimidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions could target the bromophenyl or difluoromethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups.

Scientific Research Applications

4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine may have applications in:

    Medicinal Chemistry: As a potential drug candidate for various diseases.

    Biological Research: As a tool compound to study specific biological pathways.

    Industrial Chemistry: In the synthesis of more complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl and fluorobenzyl groups may confer unique properties, such as increased metabolic stability or specific binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H13BrF3N3

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C18H13BrF3N3/c19-13-5-3-12(4-6-13)15-9-16(17(21)22)25-18(24-15)23-10-11-1-7-14(20)8-2-11/h1-9,17H,10H2,(H,23,24,25)

InChI Key

AHAKLXTYUJIXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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